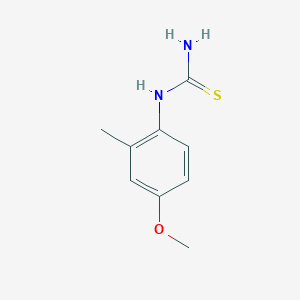
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid (2-Et-PAA) is a compound belonging to the class of organic acids. It is a colorless, odorless, and water-soluble compound, which is widely used in the pharmaceutical and agricultural industries. 2-Et-PAA has a variety of applications in the field of scientific research, due to its unique properties. These properties include its ability to act as a chelating agent, its low toxicity, and its ability to act as a buffer. In
作用机制
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several mechanisms of action. It acts as a chelating agent by forming complexes with metal ions. It also acts as a buffer by maintaining a constant pH in biochemical assays. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.
Biochemical and Physiological Effects
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several biochemical and physiological effects. It can act as a chelating agent, forming complexes with metal ions. It can also act as a buffer, maintaining a constant pH in biochemical assays. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.
实验室实验的优点和局限性
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several advantages for laboratory experiments. It is a colorless, odorless, and water-soluble compound, which makes it easy to work with. It is also relatively non-toxic, and can act as a chelating agent, buffer, and reagent in organic synthesis. However, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has some limitations for laboratory experiments. It can react with other compounds, and can interfere with certain biochemical reactions. In addition, it can be difficult to obtain in large quantities.
未来方向
The future of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is promising, with a variety of potential applications in the field of scientific research. It can be used in the development of new pharmaceuticals, agrochemicals, and biocatalysts. In addition, it can be used to study enzyme kinetics, protein folding, and the investigation of DNA-protein interactions. Furthermore, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid can be used in the development of new chelating agents, buffers, and reagents for organic synthesis. Finally, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid can be used in the development of new inhibitors of enzymes.
合成方法
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is synthesized using a two-step process. In the first step, 4-ethyl-1H-pyrazole is reacted with acetic anhydride in the presence of a catalyst. This reaction yields 2-(4-ethyl-1H-pyrazol-1-yl)acetamide. In the second step, the acetamide is reacted with an acid catalyst to produce 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid. The reaction is carried out in an inert atmosphere and at a temperature of about 70°C.
科学研究应用
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has a variety of applications in the field of scientific research. It is used as a chelating agent in the preparation of metal complexes, as a buffer in biochemical assays, and as a reagent in organic synthesis. It is also used in the preparation of pharmaceuticals, agrochemicals, and biocatalysts. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is used in the study of enzyme kinetics, protein folding, and the investigation of DNA-protein interactions.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-ethyl-1H-pyrazole", "Chloroacetic acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-1H-pyrazole (1.0 g, 0.01 mol) in ethanol (10 mL) and add chloroacetic acid (1.5 g, 0.01 mol) to the solution.", "Step 2: Add sodium hydroxide (1.0 g, 0.025 mol) to the solution and reflux for 4 hours.", "Step 3: Cool the reaction mixture and add water (10 mL).", "Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from ethanol to obtain 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid as a white solid (yield: 70-80%)." ] } | |
CAS 编号 |
1710472-05-1 |
产品名称 |
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid |
分子式 |
C7H10N2O2 |
分子量 |
154.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



